molecular formula C16H12ClN3O2S B12184371 N-(2-chlorophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

N-(2-chlorophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B12184371
M. Wt: 345.8 g/mol
InChI Key: NAAPFTRYHQRQLG-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the Thiophene Ring: This step involves the functionalization of the pyridazinone core with a thiophene moiety, often through a cross-coupling reaction.

    Attachment of the Chlorophenyl Group: The final step includes the acylation of the pyridazinone-thiophene intermediate with 2-chlorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the carbonyl group in the pyridazinone ring, potentially forming hydroxyl derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the chlorophenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and bases (e.g., NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyridazinone derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA, modulating their function and leading to the observed biological effects. The pathways involved would vary based on the specific application, such as inhibition of enzyme activity or interference with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar core structures but different substituents.

    Thiophene-Containing Compounds: Molecules that include the thiophene ring, which is known for its electronic properties.

    Chlorophenyl Derivatives: Compounds with the chlorophenyl group, which can influence the compound’s reactivity and biological activity.

Uniqueness

N-(2-chlorophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H12ClN3O2S

Molecular Weight

345.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide

InChI

InChI=1S/C16H12ClN3O2S/c17-11-4-1-2-5-12(11)18-15(21)10-20-16(22)8-7-13(19-20)14-6-3-9-23-14/h1-9H,10H2,(H,18,21)

InChI Key

NAAPFTRYHQRQLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3)Cl

Origin of Product

United States

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